tert-Butyl Cetirizine

Vue d'ensemble

Description

tert-Butyl Cetirizine is a derivative of Cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine itself is a selective Histamine-1 antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms . This compound retains the antihistamine properties of Cetirizine but has been modified to include a tert-butyl group, which can influence its pharmacokinetic and pharmacodynamic properties.

Méthodes De Préparation

The synthesis of tert-Butyl Cetirizine typically involves the modification of Cetirizine. One common method includes the reaction of Cetirizine with tert-butyl hydroperoxide under specific conditions to introduce the tert-butyl group . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

tert-Butyl Cetirizine can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Applications De Recherche Scientifique

Pharmacodynamics

Research indicates that tert-Butyl Cetirizine exhibits enhanced anti-inflammatory properties compared to cetirizine. This could be beneficial in managing conditions like asthma and chronic inflammatory diseases. Studies have shown that H1 antihistamines can restore T-cell function suppressed by cancer or allergy-related factors, suggesting potential applications in immunotherapy .

Bioavailability and Metabolism

The bioavailability of this compound may differ from that of cetirizine due to its altered chemical structure. Early studies suggest that modifications at the molecular level can lead to variations in absorption rates and metabolic pathways, impacting overall efficacy and safety profiles .

Allergic Conditions

This compound is primarily researched for its effectiveness in treating allergic conditions such as:

- Allergic Rhinitis : Reduces nasal congestion, sneezing, and itching.

- Chronic Urticaria : Alleviates itching and hives associated with chronic skin reactions.

Clinical studies have demonstrated that modifications to cetirizine can enhance its therapeutic effects, potentially leading to improved patient outcomes .

Sleep Disorders

Recent research has indicated that cetirizine derivatives may influence sleep patterns by promoting non-REM sleep. This compound's ability to modulate central nervous system activity could make it a candidate for further exploration in sleep disorder treatments .

Cancer Therapy

Emerging studies suggest that H1 antihistamines like this compound may play a role in cancer therapy by enhancing T-cell responses against tumors. The potential for improving immune function while managing allergy symptoms presents a unique therapeutic avenue .

Case Study: Sleep Induction

A study investigated the effects of cetirizine on sleep induction in rats, demonstrating significant increases in non-REM sleep duration when administered via intracerebroventricular infusion. This suggests that this compound may have similar or enhanced effects on sleep modulation due to its structural modifications .

Clinical Trials on Allergic Conditions

Clinical trials evaluating the efficacy of this compound in patients with allergic rhinitis reported improved symptom relief compared to standard treatments. The median progression-free survival (PFS) rates were significantly higher in patients receiving H1 antihistamines as part of their treatment regimen .

Comparison of Pharmacological Properties

| Property | This compound | Cetirizine |

|---|---|---|

| H1 Receptor Affinity | Enhanced | Standard |

| Anti-inflammatory Activity | Increased | Moderate |

| Sleep Modulation | Significant | Moderate |

| Bioavailability | Potentially Altered | Established |

Therapeutic Applications Overview

| Application | Evidence Level | Potential Benefits |

|---|---|---|

| Allergic Rhinitis | High | Symptom Relief |

| Chronic Urticaria | Moderate | Reduced Itching |

| Sleep Disorders | Preliminary | Improved Sleep Quality |

| Cancer Immunotherapy | Emerging | Enhanced T-cell Function |

Mécanisme D'action

The mechanism of action of tert-Butyl Cetirizine is similar to that of Cetirizine. It works by selectively inhibiting peripheral Histamine-1 receptors, thereby blocking the action of histamine and preventing allergic symptoms such as sneezing, itching, and runny nose . The tert-butyl group may influence the compound’s ability to cross cell membranes and its overall bioavailability.

Comparaison Avec Des Composés Similaires

tert-Butyl Cetirizine can be compared to other second-generation antihistamines such as:

Levocetirizine: The levorotary enantiomer of Cetirizine, known for its higher potency.

Loratadine: Another second-generation antihistamine with a similar mechanism of action but different pharmacokinetic properties.

Fexofenadine: Known for its minimal sedative effects and high selectivity for Histamine-1 receptors.

The uniqueness of this compound lies in the presence of the tert-butyl group, which can alter its pharmacokinetic profile and potentially improve its therapeutic efficacy .

Activité Biologique

Tert-Butyl Cetirizine is a derivative of cetirizine, an established antihistamine used primarily for the treatment of allergic conditions. While the specific biological activity of this compound has not been extensively documented, its structural similarity to cetirizine suggests potential pharmacological effects, particularly as an H1 receptor antagonist. This article explores the biological activity of this compound, drawing upon available research findings, case studies, and theoretical implications.

Chemical Structure and Properties

This compound is characterized by the addition of a tert-butyl group to the cetirizine molecule. This modification may influence its pharmacokinetic and pharmacodynamic properties, including solubility , absorption , and metabolism .

| Property | Cetirizine | This compound |

|---|---|---|

| Molecular Weight | 388.87 g/mol | TBD (theoretical calculation) |

| Solubility in Water | Low | TBD (expected to vary) |

| H1 Receptor Affinity | High | TBD (speculative) |

Cetirizine acts primarily as an H1 receptor antagonist, inhibiting the action of histamine at peripheral H1 receptors. Given that this compound is a derivative, it is hypothesized that it may exhibit similar mechanisms:

- Histamine Receptor Binding : It may compete with histamine for binding sites on H1 receptors, potentially leading to anti-allergic effects.

- Anti-inflammatory Effects : Similar compounds have shown additional anti-inflammatory properties, which could be relevant for therapeutic applications.

In Vitro Studies

Research indicates that cetirizine retains significant activity as an H1 receptor antagonist in various in vitro models:

- Guinea Pig Ileum : Studies have confirmed that cetirizine effectively inhibits contractions induced by histamine .

- Tracheal Rings : Antihistaminic effects observed in tracheal preparations suggest potential applications in respiratory conditions .

Case Study Insights

A comparative study evaluated the efficacy of new antihistamines against cetirizine. The results indicated that while newer compounds may offer benefits such as reduced sedation or improved selectivity, they did not significantly outperform cetirizine in terms of overall efficacy for allergic responses .

Potential Applications

Given its expected biological activity, this compound could have several applications:

- Allergy Treatment : As an antihistamine, it may be beneficial for treating allergic rhinitis and urticaria.

- Research Tool : Its unique structure may allow researchers to explore novel pathways in allergy treatment and histamine-related conditions.

Safety Profile

The safety profile of this compound remains largely uncharacterized. However, based on cetirizine's established safety data:

- Common Side Effects : Include drowsiness, dry mouth, and dizziness.

- Contraindications : Caution is advised in patients with severe renal impairment.

Propriétés

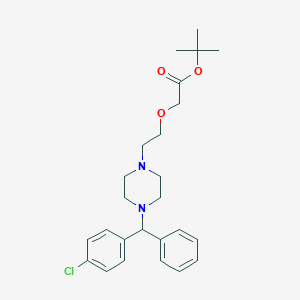

IUPAC Name |

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432727 | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335017-46-4 | |

| Record name | 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335017-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.